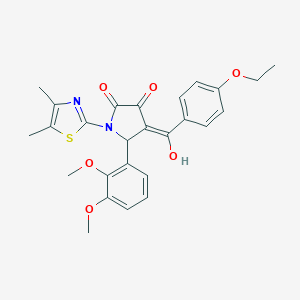![molecular formula C24H19BrN2O5 B266772 5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as ABPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPP is a synthetic compound that can be synthesized using various methods.
作用机制
ABPP works by irreversibly inhibiting serine hydrolases through covalent modification of the active site serine residue. ABPP contains a reactive carbonyl group that reacts with the active site serine residue of serine hydrolases, resulting in the formation of a covalent bond. This covalent modification leads to the irreversible inhibition of the enzyme, which can be used to identify and characterize serine hydrolases.
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects, including the inhibition of lipid metabolism, signal transduction, and neurotransmission. ABPP has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the main advantages of ABPP is its ability to irreversibly inhibit serine hydrolases, making it a potent tool for the identification and characterization of enzymes and proteins. However, ABPP has some limitations, including its potential non-specific binding to other proteins and the irreversible nature of its inhibition, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of ABPP in scientific research. One potential direction is the development of ABPP-based probes for the identification and characterization of other classes of enzymes and proteins. Another potential direction is the development of ABPP-based therapeutics for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, ABPP is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPP can be synthesized using various methods and has been used in various scientific research applications, including the identification and characterization of enzymes and proteins. ABPP works by irreversibly inhibiting serine hydrolases through covalent modification of the active site serine residue. ABPP has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the use of ABPP in scientific research, including the development of ABPP-based probes and therapeutics.
合成方法
ABPP can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with 3-allylphenol, followed by the reaction with 5-methyl-3-isoxazolyl-1,3-dihydro-2H-pyrrol-2-one. Another method involves the reaction of 3-(allyloxy)phenylboronic acid with 4-bromobenzoyl chloride, followed by the reaction with 5-methyl-3-isoxazolyl-1,3-dihydro-2H-pyrrol-2-one. Both methods result in the formation of ABPP as a white solid.
科学研究应用
ABPP has been used in various scientific research applications, including the identification and characterization of enzymes and proteins. ABPP is a potent inhibitor of serine hydrolases, which are enzymes that play a crucial role in various biological processes, including lipid metabolism, signal transduction, and neurotransmission. ABPP has been used to identify and characterize serine hydrolases in various organisms, including bacteria, plants, and animals.
属性
产品名称 |
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H19BrN2O5 |
分子量 |
495.3 g/mol |
IUPAC 名称 |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-11-31-18-6-4-5-16(13-18)21-20(22(28)15-7-9-17(25)10-8-15)23(29)24(30)27(21)19-12-14(2)32-26-19/h3-10,12-13,21,28H,1,11H2,2H3/b22-20+ |
InChI 键 |
RWDCZUUIMVDBLQ-LSDHQDQOSA-N |
手性 SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
规范 SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266716.png)